molecular formula C7H5ClN2O4 B186385 5-Chloro-2,4-dinitrotoluene CAS No. 51676-74-5

5-Chloro-2,4-dinitrotoluene

Cat. No.: B186385
CAS No.: 51676-74-5
M. Wt: 216.58 g/mol
InChI Key: KPDPGZNHKMJEFZ-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dinitrotoluene is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of toluene, where the methyl group is substituted with a chlorine atom and two nitro groups at the 2 and 4 positions. This compound is known for its applications in various chemical processes and industrial uses .

Mechanism of Action

Target of Action

5-Chloro-2,4-dinitrotoluene (5CDNT) is a chemical compound that has been used in the development of molecular imprinted polymers (MIPs) for the sensitive determination of 5CDNT . The primary target of 5CDNT is the MIP, which is designed to have specific binding sites for 5CDNT .

Mode of Action

The mode of action of 5CDNT involves its interaction with the MIP. The MIP is synthesized using a template molecule (in this case, 5CDNT), functional monomers, and a cross-linker. The functional monomers form complexes with the template molecule, and the cross-linker is used to create a rigid three-dimensional network. After polymerization, the template molecule is removed, leaving behind specific binding sites in the MIP that can selectively rebind the template molecule .

Biochemical Pathways

It’s known that 5cdnt can be used to synthesize 5-methyl-6-nitrobenzofuroxan

Pharmacokinetics

Given its use in the synthesis of other compounds and its role in the development of MIPs, it’s likely that these properties would be influenced by factors such as the specific conditions of the synthesis or the characteristics of the MIP .

Result of Action

The result of 5CDNT’s action is the creation of specific binding sites in the MIP that can selectively rebind 5CDNT. This allows for the sensitive determination of 5CDNT, with a low detection limit observed to be 0.1μM .

Action Environment

The action of 5CDNT, particularly its efficacy and stability, can be influenced by various environmental factors. For instance, the conditions under which the MIP is synthesized can affect the formation of the binding sites and thus the ability of the MIP to selectively bind 5CDNT

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dinitrotoluene typically involves the nitration of 5-chlorotoluene. The process includes the following steps:

    Nitration of 5-Chlorotoluene: 5-Chlorotoluene is treated with a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in continuous flow reactors to maintain consistent quality and yield. The use of advanced monitoring systems ensures the reaction conditions are optimal for high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dinitrotoluene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2,4-dinitrotoluene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,4-dinitrotoluene is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted chemical modifications and applications in various fields .

Properties

IUPAC Name

1-chloro-5-methyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDPGZNHKMJEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291667
Record name 5-Chloro-2,4-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51676-74-5
Record name 51676-74-5
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Record name 5-Chloro-2,4-dinitrotoluene
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Record name 5-Chloro-2,4-dinitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of detecting 5-Chloro-2,4-dinitrotoluene and how does the research approach this challenge?

A: this compound is a toxic compound and a byproduct in the manufacturing of explosives like TNT (trinitrotoluene). Its presence in the environment poses significant health and ecological risks. Traditional detection methods can be expensive and time-consuming. The research focuses on developing a highly selective and sensitive electrochemical impedance sensor for detecting sub-micromolar concentrations of this compound [].

Q2: What are the advantages of using electrochemical impedance spectroscopy for this application?

A2: Electrochemical impedance spectroscopy offers several benefits for detecting this compound:

  • High Sensitivity: The technique can detect minute changes in electrical signals caused by the interaction of the target molecule with the sensor surface, enabling the detection of very low concentrations [].

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